molecular formula C6H3Cl2IO2S B6617061 3-chloro-5-iodobenzene-1-sulfonyl chloride CAS No. 1261497-71-5

3-chloro-5-iodobenzene-1-sulfonyl chloride

Cat. No.: B6617061
CAS No.: 1261497-71-5
M. Wt: 336.96 g/mol
InChI Key: RMGUZSHCEAFKOX-UHFFFAOYSA-N
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Description

3-chloro-5-iodobenzene-1-sulfonyl chloride is an organosulfur compound with the molecular formula C6H3Cl2IO2S It is a derivative of benzene, featuring both chloro and iodo substituents on the aromatic ring, along with a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-iodobenzene-1-sulfonyl chloride typically involves the sulfonylation of 3-chloro-5-iodobenzene. One common method includes the reaction of 3-chloro-5-iodobenzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

C6H3ClI+ClSO3HC6H3ClI(SO2Cl)+HCl\text{C}_6\text{H}_3\text{ClI} + \text{ClSO}_3\text{H} \rightarrow \text{C}_6\text{H}_3\text{ClI(SO}_2\text{Cl)} + \text{HCl} C6​H3​ClI+ClSO3​H→C6​H3​ClI(SO2​Cl)+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-iodobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The sulfonyl chloride group can be replaced by other electrophiles.

    Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonamide.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are used as catalysts.

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include various substituted benzenes depending on the electrophile used.

    Nucleophilic Substitution: Products include sulfonamides or sulfonate esters.

    Reduction: The major product is the corresponding sulfonamide.

Scientific Research Applications

3-chloro-5-iodobenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a reagent for the modification of biomolecules, such as proteins and peptides.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-chloro-5-iodobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-iodobenzene-1-sulfonyl chloride
  • 4-chloro-5-iodobenzene-1-sulfonyl chloride
  • 3-bromo-5-iodobenzene-1-sulfonyl chloride

Uniqueness

3-chloro-5-iodobenzene-1-sulfonyl chloride is unique due to the specific positioning of the chloro and iodo substituents on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This positional arrangement can lead to different steric and electronic effects compared to its analogs, making it a valuable compound for specific synthetic applications.

Properties

IUPAC Name

3-chloro-5-iodobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2IO2S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGUZSHCEAFKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)I)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2IO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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